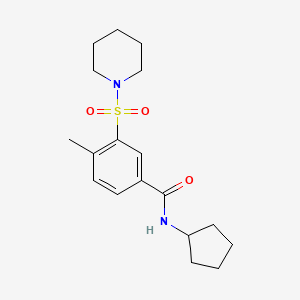
N-(2,3-dimethylphenyl)-N'-(1-phenylethyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dimethylphenyl)-N'-(1-phenylethyl)ethanediamide, commonly known as DMPPE, is a synthetic compound that belongs to the class of amides. It has been extensively used in scientific research due to its diverse applications in various fields.
Wirkmechanismus
DMPPE acts as a bidentate ligand, forming coordination complexes with metal ions. The complex formation occurs through the nitrogen atoms of the ethanediamide moiety. DMPPE has been shown to form stable complexes with various metal ions, including copper, nickel, and cobalt.
Biochemical and Physiological Effects:
DMPPE has been shown to exhibit antioxidant activity, which makes it useful in the treatment of oxidative stress-related diseases. It has also been shown to have anti-inflammatory properties, which makes it useful in the treatment of inflammatory diseases. Additionally, DMPPE has been shown to have antitumor activity, making it a potential candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using DMPPE in lab experiments is its stability, which makes it easy to handle and store. Additionally, DMPPE is readily available and relatively inexpensive, making it a cost-effective option for researchers. However, one of the limitations of using DMPPE is that it can be difficult to synthesize in large quantities, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of DMPPE in scientific research. One potential direction is the development of new materials using DMPPE as a building block. Additionally, DMPPE could be used in the development of new drugs for the treatment of oxidative stress-related diseases, inflammatory diseases, and cancer. Further research is needed to fully understand the potential applications of DMPPE in these areas.
Conclusion:
In conclusion, DMPPE is a synthetic compound that has been extensively used in scientific research due to its diverse applications. Its stability, availability, and cost-effectiveness make it an attractive option for researchers. DMPPE has been shown to have antioxidant, anti-inflammatory, and antitumor properties, making it a potential candidate for the development of new drugs. Further research is needed to fully explore the potential applications of DMPPE in scientific research.
Synthesemethoden
The synthesis of DMPPE involves the reaction between 2,3-dimethylaniline and 1-phenylethylamine in the presence of ethyl chloroformate. The reaction results in the formation of DMPPE, which is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
DMPPE has been widely used in scientific research due to its diverse applications. It is commonly used as a ligand in coordination chemistry, where it forms complexes with metal ions. It has also been used in the synthesis of new materials, such as metal-organic frameworks and supramolecular assemblies.
Eigenschaften
IUPAC Name |
N-(2,3-dimethylphenyl)-N'-(1-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-12-8-7-11-16(13(12)2)20-18(22)17(21)19-14(3)15-9-5-4-6-10-15/h4-11,14H,1-3H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGCOQWBBHPHFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NC(C)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-N'-(1-phenylethyl)oxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5061176.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-2-(2-fluorophenyl)acetamide](/img/structure/B5061188.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-4-iodobenzamide](/img/structure/B5061190.png)



![N-(2-furylmethyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-methylthiourea](/img/structure/B5061208.png)
![N-benzyl-2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5061219.png)
![2-isopropyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B5061232.png)
![tert-butyl 6-amino-5,7,7-tricyano-8-[4-(trifluoromethyl)phenyl]-3,7,8,8a-tetrahydro-2(1H)-isoquinolinecarboxylate](/img/structure/B5061248.png)


![8-cyclohexyl-N-phenyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazole-3-carbothioamide](/img/structure/B5061272.png)
